molecular formula C21H27NO B15127206 Trans-4-(dibenzylamino)-1-methyl-cyclohexanol

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol

Cat. No.: B15127206
M. Wt: 309.4 g/mol
InChI Key: VUDCIAAEXANVNX-UHFFFAOYSA-N
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Description

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol is a chiral compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with a dibenzylamino group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(dibenzylamino)-1-methyl-cyclohexanol typically involves the reaction of trans-4-aminocyclohexanol with benzyl bromide in the presence of a base such as cesium carbonate. The reaction is carried out in acetonitrile at room temperature for two days . The reaction can be represented as follows:

trans-4-aminocyclohexanol+benzyl bromideCs2CO3,CH3CNThis compound\text{trans-4-aminocyclohexanol} + \text{benzyl bromide} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{this compound} trans-4-aminocyclohexanol+benzyl bromideCs2​CO3​,CH3​CN​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Trans-4-(dibenzylamino)-1-methyl-cyclohexanone.

    Reduction: Trans-4-(dibenzylamino)-1-methyl-cyclohexylamine.

    Substitution: Trans-4-(substituted amino)-1-methyl-cyclohexanol derivatives.

Scientific Research Applications

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-(dibenzylamino)-1-methyl-cyclohexanol involves its interaction with specific molecular targets. The dibenzylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

4-(dibenzylamino)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C21H27NO/c1-21(23)14-12-20(13-15-21)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-11,20,23H,12-17H2,1H3

InChI Key

VUDCIAAEXANVNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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